molecular formula C9H11BrClN B3104243 (R)-6-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride CAS No. 1466429-22-0

(R)-6-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No. B3104243
CAS RN: 1466429-22-0
M. Wt: 248.55
InChI Key: NWABIAMMAHTFCD-SBSPUUFOSA-N
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Description

Chemical compounds are typically described by their molecular formula, structure, and other physical properties such as melting point, boiling point, solubility, etc. They can also be described by their biological or chemical activity .


Synthesis Analysis

The synthesis of a chemical compound involves a series of chemical reactions that transform starting materials into the desired product. The efficiency, yield, and environmental impact of the synthesis process are often important considerations .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .


Chemical Reactions Analysis

Chemical reactions involving the compound are studied to understand its reactivity. This can involve studying the mechanism of its reactions, its behavior under different conditions, and the products formed .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its solubility, stability, and reactivity, can be studied using various analytical techniques .

Scientific Research Applications

Synthesis and Chemical Properties

  • An efficient and economical synthesis method for related compounds, such as 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride, has been developed, utilizing commercially available starting materials and involving sequential regioselective Friedel−Crafts acetylations and hydrogenations (Prashad et al., 2006).

  • Research on related bromocyclization reactions of amino compounds demonstrates the potential of using bromine as an electrophilic agent to create various alternative structures, a process that could apply to the synthesis of (R)-6-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride (Fizer et al., 2021).

  • Studies on similar brominated compounds, such as 4-(p-bromophenyl)-bicyclo octan-1-amine, show how the bromo substituent can influence chemical properties and interactions, potentially informing research on this compound (Fuller et al., 1978).

Catalysis and Reaction Mechanisms

  • In the field of organic chemistry, the study of bromopropargyl aryl ethers and amines has led to the development of indium-catalyzed intramolecular hydroarylation, a process that could be relevant for the manipulation of this compound (Alonso-Marañón et al., 2017).

  • Research on N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide, which includes a brominated component similar to this compound, demonstrates the potential for creating complex molecular structures through halogenated hydrocarbon amination reactions (Bai et al., 2012).

Mechanism of Action

If the compound is biologically active, its mechanism of action can be studied. This involves understanding how the compound interacts with biological systems at the molecular level .

Safety and Hazards

The safety and hazards associated with a compound are determined through toxicological studies. This can involve studying the compound’s effects on cells or organisms, and assessing its potential for causing harm .

properties

IUPAC Name

(1R)-6-bromo-2,3-dihydro-1H-inden-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN.ClH/c10-7-3-1-6-2-4-9(11)8(6)5-7;/h1,3,5,9H,2,4,11H2;1H/t9-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWABIAMMAHTFCD-SBSPUUFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=C(C=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C([C@@H]1N)C=C(C=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(R)-6-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride
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(R)-6-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride
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(R)-6-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride
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(R)-6-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride
Reactant of Route 6
(R)-6-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride

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